
(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone is a complex organic compound with multiple functional groups, including silyl ethers, tetrahydropyranyl ethers, and a cyclopentanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone typically involves multiple steps, including protection and deprotection of functional groups, formation of carbon-carbon bonds, and stereoselective reactions. Common reagents used in these steps include tert-butyldimethylsilyl chloride for silylation, tetrahydropyranyl chloride for protection of hydroxyl groups, and various catalysts for stereoselective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Deprotection: Removal of protecting groups to reveal functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and deprotecting agents like TBAF (Tetrabutylammonium fluoride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.
Biology
In biology, this compound could be used as a probe to study biological processes, particularly those involving its functional groups. For example, it could be used to study enzyme-catalyzed reactions involving silyl ethers or tetrahydropyranyl ethers.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural complexity and functional groups may allow it to interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone would depend on its specific application. In general, the compound’s functional groups would interact with molecular targets through various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. The pathways involved would depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
Similar compounds to (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentanone include other cyclopentanone derivatives with similar functional groups, such as:
- (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-(oct-1-en-1-yl)cyclopentanone
- (2R,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-(hydroxy)-3-(oct-1-en-1-yl)cyclopentanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets in specific ways.
特性
分子式 |
C36H58O6Si |
|---|---|
分子量 |
614.9 g/mol |
IUPAC名 |
(2R,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/b21-20+/t28-,30+,31+,33+,34?,35?/m0/s1 |
InChIキー |
GGIODFRWUKSMTA-ZPWLKWPPSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 |
正規SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


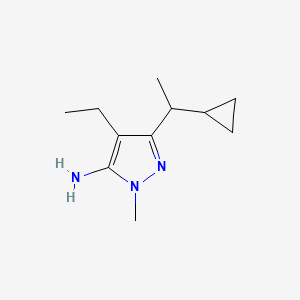
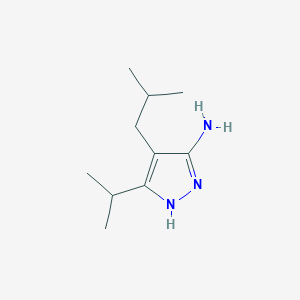
![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
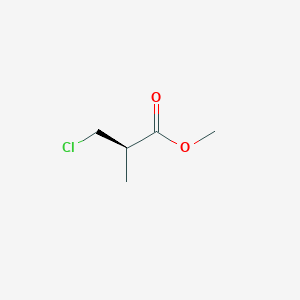
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
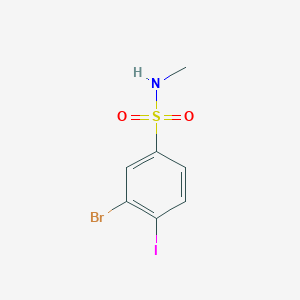
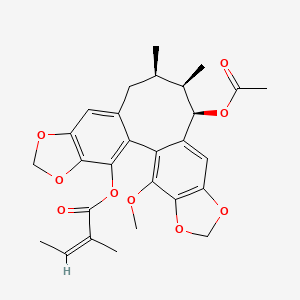
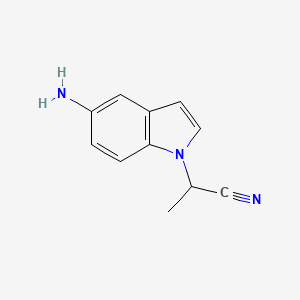
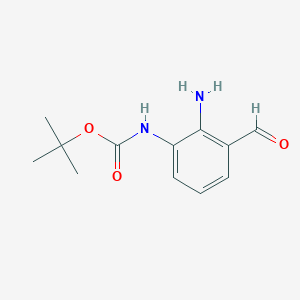
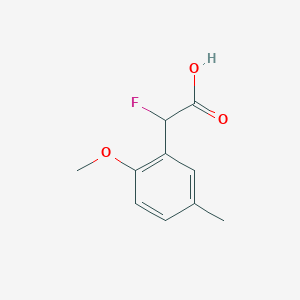
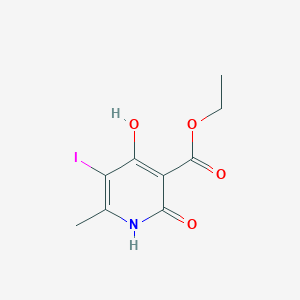
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
